molecular formula C15H10O2 B6617504 3-(1-Benzofuran-2-yl)benzaldehyde CAS No. 6454-01-9

3-(1-Benzofuran-2-yl)benzaldehyde

Cat. No.: B6617504
CAS No.: 6454-01-9
M. Wt: 222.24 g/mol
InChI Key: KQNGCDDLWWXIGO-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)benzaldehyde is an organic compound that features a benzofuran ring fused to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)benzaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by formylation. One common method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethylformamide solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: 3-(1-Benzofuran-2-yl)benzoic acid.

    Reduction: 3-(1-Benzofuran-2-yl)benzyl alcohol.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

3-(1-Benzofuran-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)benzaldehyde is not fully understood. its biological effects are thought to involve interactions with cellular targets such as enzymes and receptors. For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway .

Comparison with Similar Compounds

    2-Benzoylbenzo[b]furan: Shares the benzofuran core but differs in the position and type of substituents.

    Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): Structurally similar but with different functional groups.

Uniqueness: 3-(1-Benzofuran-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGCDDLWWXIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50794604
Record name 3-(1-Benzofuran-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50794604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6454-01-9
Record name 3-(1-Benzofuran-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50794604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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